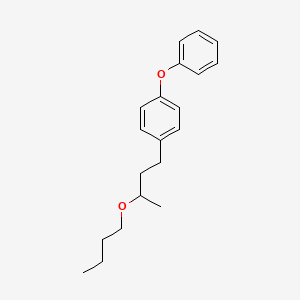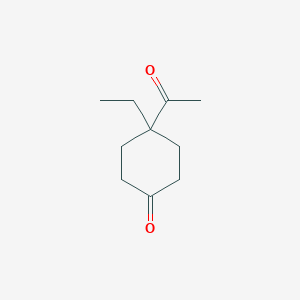
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of phenyl groups at positions 2, 4, and 6 adds to its stability and reactivity, making it a valuable compound in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzaldehyde derivatives with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, followed by cyclization to form the tetrahydropyrimidine ring. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Research has explored its use in developing pharmaceuticals, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mécanisme D'action
The mechanism by which 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol can be compared with other similar compounds such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Known for its use as a sensitizer in photochemical reactions.
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease research. The uniqueness of this compound lies in its specific structure and the presence of phenyl groups, which contribute to its distinct reactivity and applications
Propriétés
Numéro CAS |
63673-71-2 |
|---|---|
Formule moléculaire |
C22H20N2O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,4,6-triphenyl-4,5-dihydro-1H-pyrimidin-6-ol |
InChI |
InChI=1S/C22H20N2O/c25-22(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)23-21(24-22)18-12-6-2-7-13-18/h1-15,20,25H,16H2,(H,23,24) |
Clé InChI |
PYUMWCWXBWFORV-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(NC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


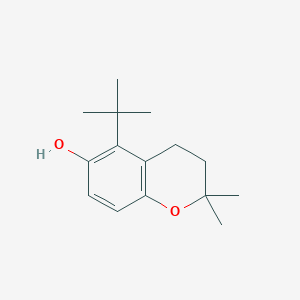
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

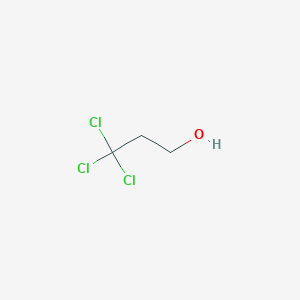
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
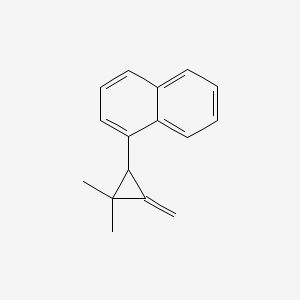
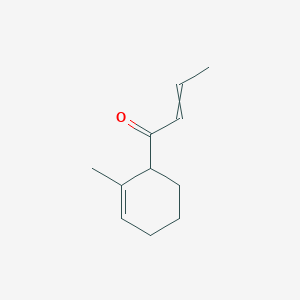
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)


